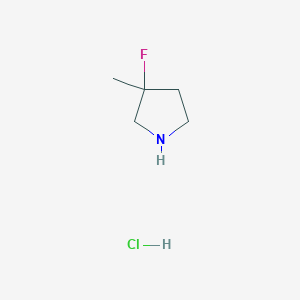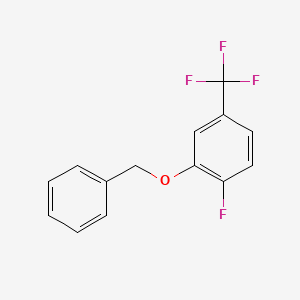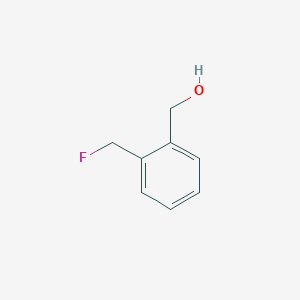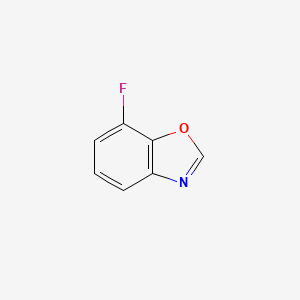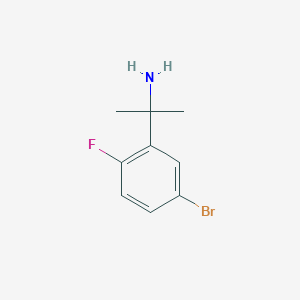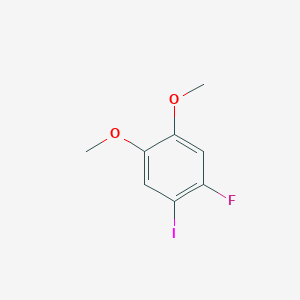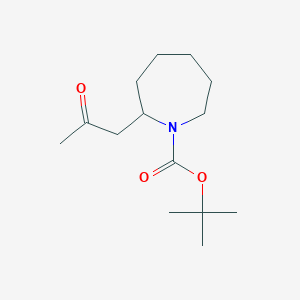
(R)-3,3-difluorocyclopentanamine hydrochloride
Overview
Description
(R)-3,3-Difluorocyclopentanamine hydrochloride is a chiral, fluorinated cyclopentanamine compound with a wide range of applications in the laboratory. It is most commonly used as a reagent in organic synthesis, as a starting material for the synthesis of various pharmaceuticals, and as a catalyst in the production of high-value materials. This compound has also been studied for its potential therapeutic applications in the treatment of a variety of diseases and disorders.
Scientific Research Applications
Syntheses and Analytical Characterizations
Fluoroorganic compounds, such as arylcyclohexylamines, have been extensively studied for their psychoactive properties and interactions with the NMDA receptor, which is critical for understanding dissociative substances. The synthesis and analytical characterization of these compounds provide foundational knowledge for developing new psychoactive substances and understanding their biochemical properties and potential therapeutic applications (Wallach et al., 2016).
Fluorinated Compounds in Biological Imaging
Fluorinated compounds have unique properties that make them useful in biological imaging. For example, fac-tricarbonyl rhenium cations, which include fluorinated ligands, have been used as thiol-reactive luminophores in fluorescence microscopy, demonstrating the potential of fluorinated compounds in targeting and visualizing specific biological entities, such as mitochondria (Amoroso et al., 2008).
Fluorinated Anesthetics and Nonanesthetics
Research into the distribution of fluorinated anesthetics versus nonanesthetics in model membranes provides valuable insights into the pharmacological effects of fluorination on molecular behavior in biological systems. The differences in distribution patterns between anesthetics and nonanesthetics can influence their pharmacological efficacy and safety profiles (Tang et al., 1997).
Fluoroquinolone Antibacterial Agents
The interaction of fluoroquinolone antibacterial agents with aqueous chlorine has been extensively studied, highlighting the behavior of these agents during water chlorination processes. This research is crucial for understanding the environmental impact and degradation pathways of pharmaceutical compounds in water treatment systems (Dodd et al., 2005).
properties
IUPAC Name |
(1R)-3,3-difluorocyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-4(8)3-5;/h4H,1-3,8H2;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHMNFTPGBLCX-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]1N)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3-difluorocyclopentanamine hydrochloride | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

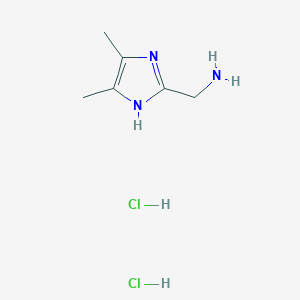
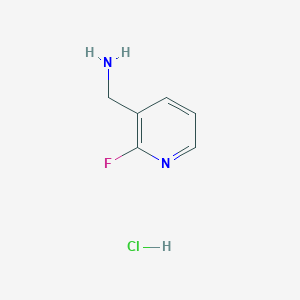

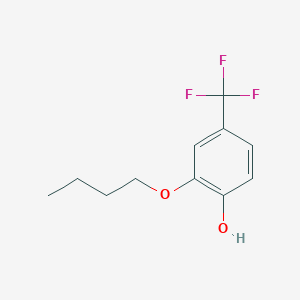
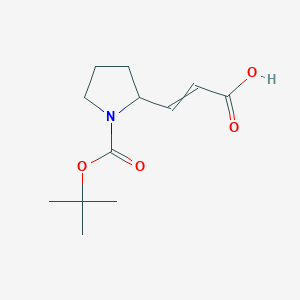
![{2H,3H-[1,4]dioxino[2,3-c]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B1532530.png)
